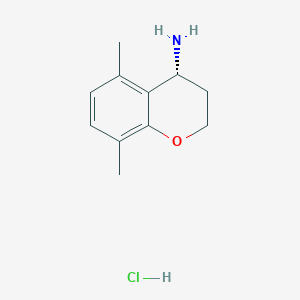

(R)-5,8-Dimethylchroman-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYUINMLFHYJCJ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CCOC2=C(C=C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,8-Dimethylchroman-4-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor to form the chroman ring, followed by the introduction of the amine group at the 4-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-5,8-Dimethylchroman-4-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5,8-Dimethylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

®-5,8-Dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5,8-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between (R)-5,8-Dimethylchroman-4-amine hydrochloride and its closest analogs:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (R)-5,8-Dimethylchroman-4-amine HCl | C₁₁H₁₆ClNO | CH₃ (5,8) | 213.7* | Chiral center (R), enhanced lipophilicity |

| 5,8-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | F (5,8) | 221.63 | Higher polarity due to electronegative F |

| 5,7-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | F (5,7) | 221.63 | Altered substituent positioning |

| (S)-6-Chlorochroman-4-amine HCl | C₉H₁₁Cl₂NO | Cl (6) | 220.1 | Chlorine substituent, S-configuration |

| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine HCl | C₉H₁₂ClFNO | F (4), OCH₃ (3) | 216.7 | Aromatic ring substitution, methoxy group |

*Calculated based on standard atomic weights.

Key Observations:

- Fluorinated analogs (e.g., 5,8-Difluoro) exhibit higher polarity, which may reduce CNS activity but enhance aqueous solubility .

- Stereochemistry : The R-configuration distinguishes the target compound from (S)-6-Chlorochroman-4-amine HCl, which may exhibit divergent binding affinities in chiral environments .

- Positional Isomerism : 5,7-Difluorochroman-4-amine HCl demonstrates how substituent positioning alters electronic properties and steric hindrance, affecting receptor interactions .

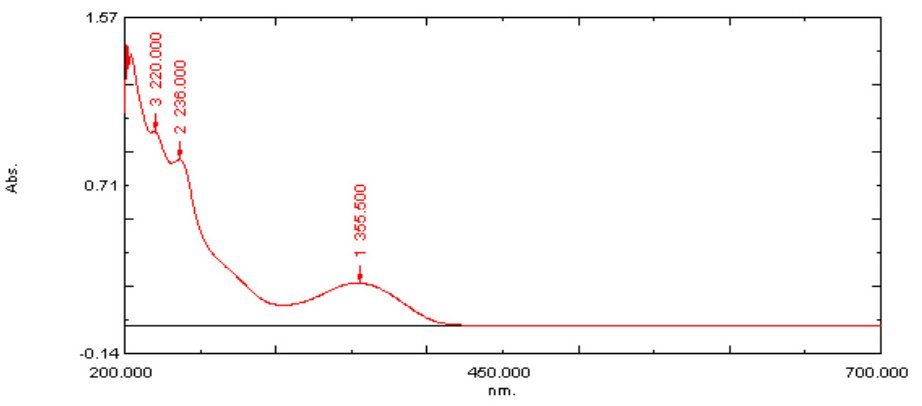

Pharmacological and Analytical Considerations

- Hydrochloride Salts : All compared compounds are hydrochloride salts, a common formulation choice to improve solubility and bioavailability. For example, cyproheptadine hydrochloride () and amitriptyline hydrochloride () are clinically used salts with well-documented pharmacokinetics .

- Analytical Methods : RP-HPLC () and UV-spectroscopy () are standard techniques for quantifying such compounds. The target compound’s methyl groups may influence its retention time in chromatographic systems compared to halogenated analogs.

- Toxicity and Safety : Fluorinated and chlorinated derivatives often carry specific hazard profiles. For instance, 5,7-Difluorochroman-4-amine HCl has hazard codes H302 (harmful if swallowed) and H315-H319 (skin/eye irritation), suggesting similar precautions apply to the target compound .

Biological Activity

(R)-5,8-Dimethylchroman-4-amine hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chroman structure with two methyl groups at the 5 and 8 positions. The amine group at the 4 position enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical responses in cells.

- DNA Interaction : Similar to other chroman derivatives, it may intercalate into DNA, affecting replication and transcription processes.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis or necrosis in targeted cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through various pathways:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, potentially by inducing apoptosis.

- Synergistic Effects : It has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy against resistant cancer types.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Case Studies

- Anticancer Efficacy : A study involving this compound reported significant reduction in tumor size in murine models when combined with standard chemotherapy agents. The results indicated improved survival rates compared to controls.

- Antimicrobial Testing : In vitro assays showed that the compound was effective against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.